BEBT-109

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

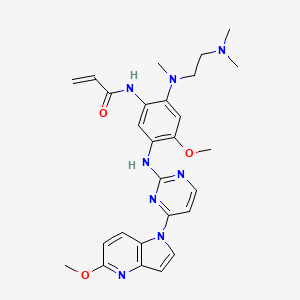

C27H32N8O3 |

|---|---|

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32) |

Clave InChI |

HLHLCZJZIOARRT-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-Depth Technical Guide on the Mechanism of Action, Preclinical, and Clinical Development

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by mutations in the epidermal growth factor receptor (EGFR). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and exon 20 insertions (exon20ins), presents a significant clinical challenge. BEBT-109 is an orally administered, pan-mutant-selective EGFR inhibitor that has demonstrated potent antitumor activity against a wide range of EGFR mutations while sparing wild-type (WT) EGFR, offering a promising therapeutic option for patients with EGFR-mutant NSCLC.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical findings for this compound.

Core Mechanism of Action

This compound is a novel, irreversible EGFR inhibitor designed to covalently bind to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain.[3] This irreversible binding leads to the potent and selective inhibition of various EGFR mutants, including TKI-sensitive mutations (Del19, L858R), the T790M resistance mutation, and challenging exon 20 insertion mutations.[1][3] A key feature of this compound is its selectivity for mutant EGFR over wild-type EGFR, which is attributed to its unique pharmacokinetic profile characterized by rapid absorption and clearance, minimizing off-target toxicities.[1] Furthermore, the primary metabolites of this compound have shown minimal activity against wild-type EGFR cell lines, contributing to a potentially wider therapeutic index compared to other EGFR inhibitors like osimertinib.[1][3]

Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[] Key downstream pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6] In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth. This compound effectively suppresses the phosphorylation of EGFR and its downstream signaling proteins, such as AKT and ERK1/2, thereby inhibiting tumor cell proliferation and inducing apoptosis.[3][7]

References

- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. oncotarget.com [oncotarget.com]

The Discovery of BEBT-109: A Pan-Mutant EGFR Inhibitor for Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of BEBT-109, a novel, potent, and orally bioavailable pan-mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant anti-tumor activity against a wide range of EGFR mutations, including the common sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and notoriously difficult-to-treat exon 20 insertion mutations.[1][2] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and discovery workflow.

Introduction: The Challenge of EGFR Mutations in NSCLC

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, which drives tumor proliferation and survival. While targeted therapies in the form of EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients, the emergence of drug resistance, often mediated by secondary mutations like T790M or the presence of intrinsic resistance mechanisms in mutations such as exon 20 insertions, remains a major clinical challenge. This necessitates the development of next-generation inhibitors with broader activity against a wide spectrum of EGFR mutations.

This compound was developed to address this unmet need. It is a covalent, irreversible inhibitor designed to target the Cys797 residue in the ATP binding pocket of EGFR, leading to sustained inhibition of kinase activity.[3] Preclinical and early clinical data suggest that this compound possesses a favorable pharmacokinetic profile and potent anti-tumor efficacy across various EGFR-mutant NSCLC models.[1][4]

Rationale for a Pan-Mutant EGFR Inhibitor

The evolution of EGFR mutations in NSCLC necessitates a therapeutic agent with broad activity. First-generation TKIs are effective against sensitizing mutations but are rendered ineffective by the T790M mutation. Second-generation TKIs have broader activity but are often limited by toxicity due to inhibition of wild-type (WT) EGFR. Third-generation inhibitors like osimertinib effectively target T790M but have limitations against other resistance mutations and certain exon 20 insertions. A pan-mutant inhibitor like this compound aims to overcome these limitations by potently inhibiting a wide array of clinically relevant EGFR mutations while maintaining a significant selectivity window over WT EGFR, thereby promising a more durable and broad-spectrum therapeutic response.

Quantitative Data Summary

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against a wide range of EGFR mutations while sparing wild-type EGFR. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of EGFR Kinase Activity

| EGFR Variant | This compound Kd (nmol/L) |

| L858R/T790M | 0.05[4] |

| Wild-Type | 4.45[4] |

Table 2: Cellular IC50 Values for this compound and Comparators

| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |

| PC-9 | Del19 | 1.7[4] | - |

| HCC827 | Del19 | - | - |

| H1975 | L858R/T790M | 1.0[4] | 3.9[4] |

| Ba/F3-EGFR-G719A | G719A | - | - |

| Ba/F3-EGFR-L861Q | L861Q | - | - |

| Ba/F3-EGFR-S768I | S768I | - | - |

Note: Dashes indicate data not available in the provided search results.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that this compound is rapidly absorbed with a high maximum concentration (Cmax) and has a moderate clearance rate.[4]

Table 3: Pharmacokinetic Parameters of this compound in H1975 Xenograft Mouse Model (60 mg/kg oral dose)

| Parameter | Value |

| Tmax (tumor) | ~1.0 hour[4] |

| T1/2 (tumor) | 3.44 hours[4] |

| Cmax (tumor) | 4120 ng/g[4] |

| AUC (tumor) | 28,270 ng/g*h[4] |

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant dose-dependent tumor growth inhibition in various NSCLC xenograft models.[4]

Table 4: Tumor Growth Inhibition in NSCLC Xenograft Models

| Xenograft Model (Mutation) | Treatment | Tumor Growth Inhibition |

| H1975 (L858R/T790M) | This compound (30 mg/kg, qd) | Comparable to Osimertinib (25 mg/kg, qd)[4] |

| H1975 (L858R/T790M) | This compound (60 mg/kg, qd) | Comparable to Osimertinib (25 mg/kg, qd)[4] |

| H1975 (A767_V769dupASV) | This compound (40 mg/kg, bid) | More potent than Osimertinib (20 mg/kg, qd)[4] |

| PC-9 (Del19) | This compound (60 mg/kg, qd) | Tumor disappearance[4] |

| HCC827 (Del19) | This compound (qd) | Tumor disappearance[4] |

EGFR Signaling Pathway and this compound Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. This compound, as a covalent irreversible inhibitor, binds to the cysteine 797 residue within the ATP-binding pocket of EGFR, thereby blocking its kinase activity and preventing the activation of these downstream pathways.

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the enzymatic inhibitory activity of this compound against various EGFR kinase domains.

-

Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-33P]ATP.

-

Procedure (General TR-FRET):

-

Recombinant EGFR kinase domains (wild-type and mutants) are incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on various NSCLC cell lines.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

-

Procedure:

-

NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of this compound or a vehicle control for 72 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

-

Western Blot Analysis

-

Objective: To evaluate the effect of this compound on EGFR signaling pathways.

-

Procedure:

-

Cells are treated with this compound for a specified time, followed by stimulation with EGF where appropriate.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NSCLC Xenograft Model

-

Objective: To assess the in vivo anti-tumor efficacy of this compound.

-

Procedure:

-

Human NSCLC cells (e.g., H1975, PC-9) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules. A vehicle control is also included.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

-

Experimental Workflow for this compound Discovery

The discovery and development of a targeted inhibitor like this compound follows a structured workflow, from initial concept to preclinical evaluation.

Conclusion

This compound is a promising pan-mutant-selective EGFR inhibitor with potent preclinical activity against a broad range of EGFR mutations implicated in NSCLC. Its favorable pharmacokinetic profile and robust in vivo efficacy in various xenograft models, including those with T790M and exon 20 insertion mutations, highlight its potential as a valuable therapeutic option for patients with EGFR-mutant NSCLC. Further clinical investigation is warranted to fully elucidate its safety and efficacy in this patient population. The ongoing and planned clinical trials will be crucial in defining the role of this compound in the evolving landscape of targeted therapies for NSCLC.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer

For Immediate Release

This technical guide details the robust preclinical evidence supporting the efficacy of BEBT-109, a novel, potent, and pan-mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The data herein demonstrates this compound's significant anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations, including those resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary

This compound is an irreversible, covalent inhibitor of EGFR that has demonstrated superior potency against a wide range of EGFR mutations, including TKI-sensitive (exon 19 deletions, L858R) and resistant (T790M, exon 20 insertions) mutations, while sparing wild-type EGFR. This selectivity profile suggests a favorable therapeutic window with potentially reduced off-target toxicities. Preclinical studies, encompassing in vitro cellular assays and in vivo xenograft models, have consistently shown that this compound effectively inhibits EGFR signaling, suppresses tumor growth, and, in some cases, leads to complete tumor regression.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Viability

This compound has demonstrated potent inhibition of cell viability across a panel of NSCLC cell lines with diverse EGFR mutation profiles. The half-maximal inhibitory concentrations (IC50) were determined using a CellTiter-Glo® luminescent cell viability assay.

| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) |

| PC-9 | Exon 19 deletion | 1.7 |

| HCC827 | Exon 19 deletion | Not explicitly stated, but potent activity shown |

| H1975 | L858R, T790M | 1.0 |

| Ba/F3 | EGFR-A767_V769dupASV (Exon 20 insertion) | 10.5 |

| H1975 | EGFR-A767_V769dupASV (Exon 20 insertion) | 7.8 - 73.1 (for various exon 20 insertions) |

| H460 | Wild-type EGFR | Less active |

| Ba/F3 | EGFR-deficient | Less active |

In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor activity of this compound was evaluated in various NSCLC xenograft models established in nude mice. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition and regression.[1]

| Xenograft Model | EGFR Mutation | Treatment and Dose | Outcome |

| H1975 | L858R, T790M | This compound (7.5, 15, 30, 60 mg/kg, daily) | Dose-dependent tumor growth inhibition. 30 and 60 mg/kg doses induced complete tumor regression. |

| PC-9 | Exon 19 deletion | This compound | Tumor disappearance. |

| HCC827 | Exon 19 deletion | This compound | Tumor disappearance. |

| H1975 (Exon 20 ins) | A767_V769dupASV | This compound (40 mg/kg, twice daily) | More potent tumor growth inhibition compared to osimertinib. |

| Ba/F3 (Exon 20 ins) | A767_V769dupASV | This compound (40 mg/kg, twice daily) | Better tumor growth inhibition than osimertinib. |

Experimental Protocols

Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of NSCLC cell lines by 50% (IC50).

Methodology:

-

Cell Culture: Human NSCLC cell lines (PC-9, HCC827, H1975, H460) and murine Ba/F3 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure: Cells were seeded in 96-well plates and treated with serially diluted concentrations of this compound or a vehicle control for 72 hours.

-

Data Acquisition: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells. Luminescence was read on a plate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment: NSCLC cells (e.g., H1975) were treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 6 hours).

-

Protein Extraction: Cells were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling molecules such as AKT, p-AKT, ERK, and p-ERK.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Methodology:

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: NSCLC cells (e.g., H1975, PC-9, HCC827) were subcutaneously injected into the flanks of the mice.

-

Treatment: When tumors reached a specified volume (e.g., approximately 200 mm³), mice were randomized into treatment and control groups. This compound was administered orally once or twice daily at various doses. The vehicle was administered to the control group.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration of treatment. Tumor growth inhibition was calculated.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow Diagram

References

BEBT-109: A Pan-Mutant-Selective EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide on the Target Profile and Selectivity of BEBT-109

Introduction

This compound is an orally administered, potent, and pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with non-small cell lung cancer (NSCLC) harboring various EGFR mutations.[1][2] Developed by BeBetter Med Inc., this compound is designed to address the challenges of drug resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly in patients with EGFR exon 20 insertion mutations.[3] This technical guide provides a comprehensive overview of the target profile, selectivity, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Target Profile and Selectivity

This compound is a highly selective inhibitor of mutant forms of the EGFR tyrosine kinase.[4] Its design as a covalent irreversible inhibitor allows for potent and sustained target engagement.[1] Preclinical studies have demonstrated that this compound exhibits significantly greater potency against various EGFR mutants compared to wild-type EGFR, which is crucial for minimizing off-target toxicities.[1][4]

Quantitative Data on Target Affinity and Cellular Potency

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The binding affinity to the EGFR kinase domain is presented as the dissociation constant (Kd), while the potency in inhibiting cancer cell growth is measured by the half-maximal inhibitory concentration (IC50).

| Target | Assay Type | Metric | Value (nmol/L) |

| EGFR L858R/T790M | EGFR Binding Assay | Kd | 0.05[4] |

| Wild-Type EGFR | EGFR Binding Assay | Kd | 4.45[4] |

Table 1: this compound Binding Affinity for Mutant vs. Wild-Type EGFR.

| Cell Line | EGFR Mutation | Metric | This compound (nmol/L) | Osimertinib (nmol/L) |

| H1975 | L858R/T790M | IC50 | 1.0[4] | 3.9[4] |

| PC-9 | Del19 | IC50 | Data not available | Data not available |

| HCC827 | Del19 | IC50 | Data not available | Data not available |

| H460 | Wild-Type EGFR | IC50 | Less active than against mutant[4] | Less active than against mutant[4] |

| Ba/F3 | EGFR-deficiency | IC50 | Less active than against mutant[4] | Less active than against mutant[4] |

Table 2: this compound In Vitro Cell Viability (IC50) in NSCLC Cell Lines.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of the EGFR kinase.[1] Its mechanism involves the formation of a covalent bond with the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks the kinase activity of EGFR, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival.[4]

EGFR Signaling Pathway Inhibition

The binding of this compound to mutant EGFR prevents the autophosphorylation of the receptor, thereby inhibiting the activation of key downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the target profile and selectivity of this compound.

EGFR Binding Assay

This assay is performed to determine the binding affinity (Kd) of this compound to both wild-type and mutant EGFR kinases.

Caption: Workflow for a typical EGFR binding assay.

Detailed Protocol:

-

Reagent Preparation: Recombinant wild-type and mutant (L858R/T790M) EGFR kinase domains are purified. A serial dilution of this compound is prepared in an appropriate buffer.

-

Incubation: The EGFR kinase is incubated with varying concentrations of this compound in a microplate to allow for binding.

-

Detection: A fluorescently labeled ATP-competitive tracer is added to the wells. The binding of the tracer to the kinase is detected using a suitable plate reader. The displacement of the tracer by this compound results in a decrease in the fluorescent signal.

-

Data Analysis: The binding data is plotted as a function of the this compound concentration, and the dissociation constant (Kd) is calculated by fitting the data to a suitable binding model.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the cytotoxic effect of this compound on various NSCLC cell lines and to calculate the IC50 values.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol:

-

Cell Seeding: NSCLC cell lines (e.g., H1975, PC-9, HCC827, H460) and a control cell line (e.g., Ba/F3) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound and a comparator compound (e.g., osimertinib).

-

Incubation: The plates are incubated for 72 hours to allow the compound to exert its cytotoxic effects.

-

Reagent Addition: CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Luminescence Measurement: The luminescence is measured using a plate luminometer.

-

Data Analysis: The luminescence data is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for Phospho-EGFR

This technique is used to confirm the inhibitory effect of this compound on EGFR signaling by detecting the phosphorylation status of EGFR and its downstream targets.

Caption: General workflow for Western blotting.

Detailed Protocol:

-

Cell Treatment: NSCLC cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a potent and selective pan-mutant EGFR inhibitor with a well-defined mechanism of action. Its high affinity for a range of EGFR mutations, coupled with its selectivity over wild-type EGFR, positions it as a promising therapeutic agent for the treatment of NSCLC. The preclinical data, supported by robust experimental methodologies, provide a strong rationale for its continued clinical development. The unique pharmacokinetic profile of this compound, characterized by rapid absorption and clearance, may further contribute to a favorable safety profile by minimizing off-target toxicities.[1] As clinical data continues to emerge, this compound holds the potential to become a valuable addition to the therapeutic arsenal for patients with EGFR-mutant NSCLC.[2]

References

- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. OUH - Protocols [ous-research.no]

- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of BEBT-109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BEBT-109 is an investigational, orally administered, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1] Developed to address the challenges of resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), this compound has demonstrated promising antitumor activity in preclinical and clinical settings.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, summarizing key data from available studies and detailing the experimental methodologies employed. The document also visualizes the EGFR signaling pathway and a representative clinical trial workflow to provide a deeper understanding of the drug's mechanism and evaluation process.

Introduction to this compound

This compound is a novel, irreversible EGFR inhibitor designed to target a wide range of EGFR mutations, including the T790M resistance mutation and exon 20 insertions, while sparing wild-type EGFR.[1][3] This selectivity is achieved through its unique covalent binding to the Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[3] By exhibiting a favorable safety profile and potent antitumor efficacy, this compound is being positioned as a potential new therapeutic option for patients with EGFR-mutated NSCLC.[2][4]

Mechanism of Action: EGFR Signaling Inhibition

The epidermal growth factor receptor is a key mediator of cell signaling pathways that control cell proliferation, survival, and differentiation.[5] In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. This compound acts by irreversibly inhibiting the tyrosine kinase activity of these mutant EGFRs, thereby blocking downstream signaling.

Pharmacokinetic Profile

Preclinical and clinical studies have highlighted the unique pharmacokinetic profile of this compound, characterized by rapid absorption and clearance, which is advantageous for a covalent irreversible inhibitor as it may minimize off-target toxicities.[1][3]

Absorption and Distribution

This compound is orally administered and demonstrates rapid absorption.[1][6] Pharmacokinetic data from a first-in-human Phase Ia study showed a dose-proportional increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) with no significant drug accumulation observed with daily dosing.[4]

Metabolism

The metabolism of this compound has been investigated, and its primary metabolites have been found to have weak activity against wild-type EGFR cell lines.[1][3] This is a notable feature compared to the active metabolite of osimertinib, AZ5104, suggesting a potentially wider therapeutic window for this compound.[3] The main metabolites are designated as M5 and M6.[3]

Elimination

This compound is characterized by quick in vivo clearance.[1][3] The rapid elimination, coupled with its irreversible binding to the target, means that the pharmacodynamic effect persists even after the drug has been cleared from systemic circulation.[3]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound from clinical trials.

| Study Phase | Dose | Cmax | Tmax | AUC | Half-life (T1/2) | Notes |

| Phase Ia | 20-180 mg/day | Dose-proportional increase | Short | Dose-proportional increase | Short | No significant drug accumulation was observed.[4] |

| Preclinical | Not specified | High | Short | Reduced | Short | Designed for rapid absorption and quick in vivo clearance.[3] |

Note: Specific numerical values for Cmax, Tmax, AUC, and T1/2 are not yet fully available in the public domain and would be populated from detailed clinical study reports.

Experimental Protocols

The pharmacokinetic properties of this compound have been primarily evaluated in a first-in-human, single-arm, open-label, two-stage clinical trial (CTR20192575).[4]

Phase Ia Dose-Escalation Study

-

Objective: To evaluate the safety and pharmacokinetics of this compound.[4]

-

Patient Population: 11 patients with EGFR T790M-mutated advanced non-small cell lung cancer (aNSCLC).[4]

-

Dosing Regimen: this compound was administered orally at doses ranging from 20 to 180 mg per day.[4]

-

Pharmacokinetic Sampling: Plasma samples were collected at predefined time points to determine the concentrations of this compound. Preliminary pharmacokinetic profiles were assessed on day 1 and day 28.[6]

-

Analytical Method: While not explicitly stated in the abstracts, plasma concentrations of this compound and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Phase Ib Dose-Expansion Study

-

Objective: To evaluate the safety and efficacy of this compound.[4]

-

Patient Population: 18 patients with EGFR exon 20 insertion (ex20ins)-mutated treatment-refractory aNSCLC.[4]

-

Dosing Regimen: Three dose levels were evaluated in the expansion phase.[4]

Future Directions

Ongoing and planned Phase II and III clinical trials will provide more comprehensive data on the pharmacokinetics, efficacy, and safety of this compound in larger patient populations with various EGFR mutations.[2][7] These studies will further elucidate the optimal dosing strategy and clinical utility of this compound in the management of NSCLC.

Conclusion

This compound is a promising pan-mutant-selective EGFR inhibitor with a distinct pharmacokinetic profile characterized by rapid oral absorption and fast in vivo clearance. This profile, combined with the low activity of its metabolites against wild-type EGFR, suggests a favorable therapeutic index. The dose-proportional increase in exposure allows for predictable dosing. Further clinical investigation is warranted to fully establish the role of this compound in the treatment landscape of EGFR-mutated NSCLC.

References

- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]

- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

BEBT-109 for EGFR Exon 20 Insertion Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (Ex20ins) mutations represent a challenging molecular subtype of non-small cell lung cancer (NSCLC) that confers primary resistance to conventional EGFR tyrosine kinase inhibitors (TKIs). BEBT-109 is an investigational, orally bioavailable, pan-mutant-selective EGFR inhibitor that has demonstrated significant preclinical and clinical activity against NSCLC harboring EGFR Ex20ins mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and clinical trial findings, with a focus on its potential as a therapeutic agent for this patient population.

Introduction: The Challenge of EGFR Exon 20 Insertion Mutations

EGFR activating mutations are well-established oncogenic drivers in NSCLC, with exon 19 deletions and the L858R point mutation being the most common. These mutations confer sensitivity to multiple generations of EGFR TKIs. However, EGFR Ex20ins mutations, which account for approximately 4-12% of all EGFR mutations in NSCLC, are a heterogeneous group of alterations that result in a structural change in the ATP-binding pocket of the EGFR kinase domain.[1][2] This altered conformation sterically hinders the binding of many EGFR inhibitors, leading to de novo resistance.[1][2] Patients with EGFR Ex20ins-mutant NSCLC have a poorer prognosis compared to those with more common EGFR mutations, highlighting the urgent need for effective targeted therapies.[3]

This compound: A Pan-Mutant-Selective EGFR Inhibitor

This compound is a novel, irreversible EGFR TKI designed to potently inhibit a wide range of EGFR mutations, including TKI-sensitive (e.g., exon 19 deletions, L858R) and resistant (e.g., T790M, Ex20ins) alterations, while sparing wild-type (WT) EGFR.[4][5] Its chemical structure features an acrylamide moiety that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR, leading to sustained target inhibition.[4]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the EGFR kinase domain. By covalently binding to Cys797, it irreversibly blocks EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][6] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

dot

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against a range of EGFR mutations, including various Ex20ins subtypes, in cellular assays.[4] A key feature of this compound is its selectivity for mutant EGFR over WT EGFR, which is anticipated to result in a wider therapeutic window and reduced toxicity.[4]

| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |

| H1975 | L858R, T790M | 1.0 | 3.9 |

| Ba/F3 | A767_V769dupASV | Not specified | Not specified |

| PC-9 | Del19 | 1.7 | Not specified |

| HCC827 | Del19 | Not specified | Not specified |

| Ba/F3 | G719A | Not specified | Not specified |

| Ba/F3 | L861Q | Not specified | Not specified |

| Ba/F3 | S768I | Not specified | Not specified |

| Data summarized from published preclinical studies.[4][5] |

In Vivo Anti-Tumor Efficacy

In xenograft models using human NSCLC cell lines with EGFR mutations, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.[4][5] Notably, this compound demonstrated potent anti-tumor activity in models harboring EGFR Ex20ins mutations.[5]

| Xenograft Model | EGFR Mutation | This compound Treatment | Outcome |

| PC-9 | Del19 | 40 mg/kg bid | Tumor disappearance |

| HCC827 | Del19 | 40 mg/kg bid | Tumor disappearance |

| H1975 | L858R, T790M | 40 mg/kg bid | Tumor disappearance |

| EGFR Exon 20 Insertion | Exon 20 Insertion | Not specified | Tumor regression |

| Data summarized from published preclinical studies.[4][5] |

Clinical Development

This compound is being evaluated in a Phase I/II clinical trial (NCT06706713) for the treatment of patients with locally advanced or metastatic NSCLC with EGFR Ex20ins mutations.[7][8]

Phase I Study (CTR20192575)

A first-in-human, single-arm, open-label, two-stage study was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound.[9]

-

Phase Ia (Dose-Escalation): This phase enrolled 11 patients with EGFR T790M-mutated advanced NSCLC to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[9] No dose-limiting toxicities were observed in the dose range of 20-180 mg/day.[9]

-

Phase Ib (Dose-Expansion): This phase enrolled 18 patients with EGFR Ex20ins-mutated, treatment-refractory advanced NSCLC.[9]

Key Clinical Trial Results (Phase Ib)

| Parameter | Result |

| Objective Response Rate (ORR) | 44.4% (8 of 18 patients) |

| Median Progression-Free Survival (PFS) | 8.0 months (95% CI, 1.33-14.67) |

| Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (100%; 22.2% ≥Grade 3), Rash (66.7%; 5.6% ≥Grade 3), Anemia (61.1%; 0% ≥Grade 3) |

| Data from the first-in-human Phase I study.[9] |

These preliminary findings suggest that this compound has a manageable safety profile and promising anti-tumor activity in patients with refractory EGFR Ex20ins-mutated NSCLC.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

dot

Caption: General workflow for in vitro cell proliferation assay.

-

Cell Lines: Human NSCLC cell lines harboring various EGFR mutations (e.g., H1975 for L858R/T790M, and Ba/F3 or other cells engineered to express specific EGFR Ex20ins mutations) and WT EGFR are used.[4]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound, a comparator drug (e.g., osimertinib), or vehicle control for 72 hours.[4]

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.

-

EGFR Phosphorylation Assay (Western Blotting)

-

Cell Culture and Treatment: NSCLC cells are cultured and treated with varying concentrations of this compound or a comparator for a specified period (e.g., 6 hours).[4]

-

Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream signaling proteins (p-AKT, p-ERK), total downstream proteins (AKT, ERK), and a loading control (e.g., β-actin).

-

The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with this compound, a comparator, or vehicle control.[4]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., p-EGFR levels by Western blot or immunohistochemistry).

Conclusion

This compound is a promising pan-mutant-selective EGFR inhibitor with demonstrated preclinical and early clinical efficacy against NSCLC harboring EGFR exon 20 insertion mutations. Its ability to potently inhibit a broad range of EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR suggests it may offer a significant therapeutic advantage for this underserved patient population. Ongoing and future clinical trials will be crucial in further defining the safety and efficacy of this compound and its potential role in the treatment landscape of EGFR-mutant NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. EGFR Exon 20 Insertion Mutations Display Sensitivity to Hsp90 Inhibition in Preclinical Models and Lung Adenocarcinomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Exon 20 Insertions in Non–Small Cell Lung Cancer: Recent Advances and Clinical Updates | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 7. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BEBT-109: A Pan-Mutant-Selective Inhibitor Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The secondary T790M mutation in exon 20 of the EGFR gene is the most common mechanism of resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases.[1][2][3] This "gatekeeper" mutation increases the affinity of the receptor for ATP, sterically hindering the binding of reversible TKIs.[2][3] BEBT-109 has emerged as a potent, oral, pan-mutant-selective EGFR inhibitor designed to overcome this resistance mechanism.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the role of this compound in treating T790M-positive NSCLC, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is a third-generation, irreversible EGFR TKI.[6] Its mechanism of action involves the formation of a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[7][8] This irreversible binding allows this compound to effectively inhibit the activity of EGFR, even in the presence of the T790M mutation. A key advantage of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR.[4][7] This selectivity, coupled with its rapid absorption and clearance, contributes to a favorable safety profile by minimizing off-target toxicities commonly associated with less selective EGFR inhibitors.[4][5] Furthermore, the main metabolites of this compound lack significant activity against wild-type EGFR, further enhancing its safety.[4]

Preclinical Efficacy

In vitro and in vivo preclinical studies have demonstrated the potent and selective antitumor activity of this compound against EGFR-mutant NSCLC, particularly those harboring the T790M resistance mutation.

In Vitro Activity

This compound has shown superior inhibitory effects against various EGFR TKI-sensitive and resistant mutations compared to other TKIs.[7]

| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Reference |

| H1975 | L858R + T790M | 1.0 | 3.9 | [7] |

Table 1: In vitro anti-proliferative activity of this compound against the T790M mutant cell line.

In Vivo Efficacy

Xenograft models using human NSCLC cell lines have confirmed the potent in vivo antitumor efficacy of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition and even tumor regression in various EGFR-mutant models, including those with the T790M mutation.[4][7]

| Xenograft Model | EGFR Mutation | This compound Dosing | Outcome | Reference |

| H1975 | L858R + T790M | 7.5, 15, 30, and 60 mg/kg (daily) | Dose-dependent tumor growth inhibition | [7] |

| H1975 | L858R + T790M | Not specified | Tumor disappearance | [4] |

Table 2: In vivo antitumor efficacy of this compound in T790M xenograft models.

Clinical Efficacy and Safety

Clinical trials have provided preliminary evidence of the safety and antitumor activity of this compound in patients with advanced NSCLC harboring the T790M mutation.

Phase I Clinical Trial

A first-in-human, two-stage Phase Ia/Ib study evaluated the safety, pharmacokinetics, and efficacy of this compound.[9] The Phase Ia dose-escalation part enrolled 11 patients with EGFR T790M-mutated advanced NSCLC.[9]

| Patient Population | Dosage Range | Key Findings | Reference |

| EGFR T790M-mutated aNSCLC (n=11) | 20-180 mg/day | No dose-limiting toxicity observed. Acceptable safety profile. Objective responses observed in the first and second dosing cohorts. | [4][9] |

Table 3: Overview of the Phase Ia clinical trial of this compound in T790M-mutated NSCLC.

In a dose-escalation trial for advanced NSCLC with the EGFR T790M mutation, objective response rates (ORR) of 66.7% to 100% and a disease control rate (DCR) of 100% were observed in the 80 mg/day, 120 mg/day, and 180 mg/day dosage groups, with no grade 3 or higher adverse events reported.[10]

Signaling Pathway and Mechanism of Action

References

- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy at Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BeBetter Med’s Pan-mutant EGFR Inhibitor this compound Phase III Clinical Trial Application is Approved by CDE_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]

BEBT-109: A Pan-Mutant-Selective Inhibitor Targeting EGFR Downstream Signaling Pathways in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BEBT-109, a novel, orally administered, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It details the mechanism of action, its effects on critical downstream signaling pathways, and the methodologies used to evaluate its efficacy. This compound has demonstrated potent antitumor activity in preclinical models and promising clinical responses in patients with EGFR-mutant non-small cell lung cancer (NSCLC), including those with resistance to previous therapies.[1][2]

Mechanism of Action

This compound is an irreversible EGFR tyrosine kinase inhibitor (TKI).[3] It is designed with an acrylamide moiety that covalently binds to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain.[3] This irreversible binding effectively blocks EGFR signaling. A key advantage of this compound is its high potency and selectivity for mutant forms of EGFR over wild-type (WT) EGFR.[1][3] This selectivity, along with its rapid absorption and clearance, potentially minimizes off-target toxicities and offers a wider therapeutic window.[1][3]

Overview of EGFR Downstream Signaling

The activation of EGFR, often through mutations in NSCLC, triggers a cascade of intracellular signaling events that drive tumor cell proliferation, survival, and growth.[4][5] Two of the most critical downstream pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.[4][6]

-

PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[4][7]

Hyperactivation of these pathways is a hallmark of EGFR-driven cancers.[4]

This compound's Effect on Downstream Signaling Pathways

This compound effectively suppresses the phosphorylation of EGFR and, consequently, its primary downstream signaling proteins, phospho-AKT (p-AKT) and phospho-ERK (p-ERK), in a dose-dependent manner.[3] Preclinical studies have shown that in H1975 cells (harboring L858R/T790M mutations), this compound causes considerable inhibition of EGFR phosphorylation at a concentration of 10 nmol/L, demonstrating approximately 10 times greater potency than osimertinib.[3] This inhibition disrupts the oncogenic signals that drive tumor growth.

The following tables summarize the quantitative data on this compound's inhibitory effects on cell viability and protein phosphorylation.

Table 1: IC₅₀ Values of this compound vs. Osimertinib in EGFR-Mutant and WT Cell Lines [3]

| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) |

| PC-9 | Del19 (TKI-Sensitive) | 0.8 | 4.6 |

| HCC827 | Del19 (TKI-Sensitive) | 0.5 | 2.1 |

| H1975 | L858R/T790M (TKI-Resistant) | 1.0 | 3.9 |

| H460 | Wild-Type EGFR | 245.5 | 894.4 |

| Ba/F3 | EGFR-Deficient | >1000 | >1000 |

Table 2: Inhibition of EGFR Pathway Phosphorylation [3]

| Cell Line | Treatment (6h) | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition |

| H1975 | This compound (10nM) | Strong | Strong | Strong |

| H1975 | Osimertinib (10nM) | Moderate | Moderate | Moderate |

Experimental Protocols

The evaluation of this compound's effect on EGFR signaling pathways relies on standard molecular and cellular biology techniques.

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated EGFR, AKT, and ERK, to assess the inhibitory effect of this compound.

Protocol:

-

Cell Culture and Treatment: EGFR-mutant NSCLC cell lines (e.g., H1975) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a comparator drug (e.g., osimertinib) for a specified duration (e.g., 6 hours).[3]

-

Protein Extraction: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-EGFR, p-AKT, p-ERK, and total EGFR, AKT, ERK, as well as a loading control (e.g., GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

This assay is used to measure the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. It is used to determine the IC₅₀ values.

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs for a period of 3 days.[3]

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Signal Measurement: The plate is mixed and incubated to stabilize the luminescent signal. Luminescence is then measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is used to generate dose-response curves and calculate IC₅₀ values.

Summary of Preclinical and Clinical Findings

-

In Vitro: this compound demonstrates superior potency compared to osimertinib in inhibiting the growth of tumor cells with both TKI-sensitive (Del19, L861Q) and TKI-resistant (T790M, exon 20 insertions) EGFR mutations, while sparing wild-type EGFR cells.[3]

-

In Vivo: Oral administration of this compound leads to significant tumor regression, and in some cases, complete disappearance in various xenograft models, including PC-9, HCC827, and H1975.[1][3]

-

Clinical Trials: A first-in-human Phase I study showed that this compound has an acceptable safety profile in patients with EGFR T790M-mutated NSCLC.[2] In a Phase Ib expansion study for patients with refractory EGFR exon 20 insertion-mutated NSCLC, this compound demonstrated favorable antitumor activity, with an objective response rate (ORR) of 44.4% and a median progression-free survival (PFS) of 8.0 months.[2]

Conclusion

This compound is a potent, pan-mutant-selective EGFR inhibitor that effectively blocks the phosphorylation of EGFR and key downstream signaling molecules, including AKT and ERK. Its robust preclinical activity against a wide range of EGFR mutations, including those resistant to other TKIs, and its promising safety and efficacy in early clinical trials, position this compound as a significant potential therapeutic option for patients with EGFR-mutant NSCLC.[1][2][3] The targeted disruption of these critical oncogenic pathways underscores its rational design and clinical potential.

References

- 1. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-human phase I study of this compound in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for BEBT-109 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies of BEBT-109, a potent and selective pan-mutant inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following information is designed to guide researchers in assessing the cellular activity and mechanism of action of this compound in non-small cell lung cancer (NSCLC) cell lines.

Introduction

This compound is an irreversible, pan-mutant-selective EGFR inhibitor that targets a range of EGFR mutations, including the T790M resistance mutation and exon 20 insertions, while sparing wild-type EGFR. This selectivity is intended to enhance its therapeutic index by minimizing off-target toxicities. The protocols outlined below describe methods to quantify the inhibitory activity of this compound on the proliferation of cancer cell lines and to analyze its effects on EGFR signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Osimertinib against various EGFR-mutant and Wild-Type Cell Lines.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| TKI-Sensitive Mutants | |||

| PC-9 | Del19 | 1.7 | 3.9 |

| HCC827 | Del19 | Not Reported | Not Reported |

| Ba/F3-EGFR-G719A | G719A | 5.3 | 62.1 |

| Ba/F3-EGFR-L861Q | L861Q | 51.7 | 289.5 |

| Ba/F3-EGFR-S768I | S768I | Not Reported | Not Reported |

| TKI-Resistant Mutants | |||

| H1975 | L858R, T790M | 1.0 | 3.9 |

| Ba/F3-EGFR-A767_V769dupASV | Exon 20 Insertion | Not Reported | Not Reported |

| Wild-Type EGFR | |||

| A549 | Wild-Type | >10,000 | >10,000 |

| HBE | Wild-Type | >10,000 | >10,000 |

Data is compiled from publicly available research. "Not Reported" indicates that specific values were not found in the reviewed literature.

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for determining the viability of NSCLC cells in response to treatment with this compound.

Workflow Diagram:

Caption: Experimental Workflow for Cell Viability Assay.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, HCC827)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete growth medium.

-

Seed cells into 96-well opaque-walled plates at a density of 3,000-8,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of this compound in complete growth medium. Perform serial dilutions to create a range of concentrations.

-

Add 100 µL of the 2X this compound solution to the appropriate wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

Luminescence Measurement:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Workflow Diagram:

Caption: Experimental Workflow for Western Blot Analysis.

Materials:

-

NSCLC cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 6 hours at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST, typically 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, typically 1:5000-1:10000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. β-actin can be used as a loading control.

-

Application Notes and Protocols for Cell Viability Assays Using BEBT-109

For Researchers, Scientists, and Drug Development Professionals

Introduction

BEBT-109 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) harboring various EGFR mutations.[1][2] As a pan-mutant-selective inhibitor, it effectively targets mutations such as T790M and exon 20 insertions while having less activity against wild-type EGFR, which may lead to a wider therapeutic window and reduced off-target toxicities.[1][2] The mechanism of action involves the irreversible binding of this compound to the Cys797 residue within the ATP binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways.[1]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common laboratory assays. The provided methodologies and data will aid researchers in evaluating the efficacy of this compound in relevant cancer cell lines.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines, demonstrating its potent and selective activity against EGFR-mutant cells compared to wild-type cells.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| PC-9 | Del19 | 0.8 |

| HCC827 | Del19 | 1.2 |

| H1975 | L858R, T790M | 3.1 |

| H3255 | L858R | 2.5 |

| Ba/F3 | EGFR-deficient | >1000 |

| H460 | Wild-type EGFR | >1000 |

Data compiled from preclinical studies.[1]

Signaling Pathway

This compound inhibits the autophosphorylation of mutant EGFR, which in turn blocks the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[1]

Experimental Workflow for Cell Viability Assays

The general workflow for assessing the effect of this compound on cell viability involves cell seeding, treatment with a dilution series of the compound, incubation, addition of a viability reagent, and signal measurement.

Experimental Protocols

Here are detailed protocols for three common cell viability assays that can be used to evaluate the efficacy of this compound.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[1]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other wells.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells via the reduction of MTT to formazan.

Materials:

-

This compound stock solution

-

NSCLC cell lines

-

Complete cell culture medium

-

96-well clear plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding:

-

Seed cells as described in the CellTiter-Glo® protocol in a clear 96-well plate.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound as described previously and incubate for 72 hours.

-

-

Assay Procedure:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

-

-

Data Analysis:

-

Analyze the data as described for the CellTiter-Glo® assay, using absorbance values instead of luminescence.

-

alamarBlue™ (Resazurin) Assay

This assay uses the reduction of resazurin to the fluorescent resorufin to measure cell viability.

Materials:

-

This compound stock solution

-

NSCLC cell lines

-

Complete cell culture medium

-

96-well opaque-walled plates

-

alamarBlue™ reagent

-

Fluorescence plate reader

Protocol:

-

Cell Seeding:

-

Seed cells as described in the CellTiter-Glo® protocol in an opaque-walled 96-well plate.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound as described previously and incubate for 72 hours.

-

-

Assay Procedure:

-

Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).

-

Incubate for 1-4 hours at 37°C, protected from direct light. Incubation time may need to be optimized based on the cell line.

-

-

Data Acquisition:

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Analyze the data as described for the CellTiter-Glo® assay, using fluorescence units.

-

Conclusion

This compound is a promising therapeutic agent for the treatment of NSCLC with specific EGFR mutations. The protocols outlined in these application notes provide robust and reliable methods for assessing the in vitro efficacy of this compound. The choice of assay may depend on the specific experimental needs, laboratory equipment, and cell types being investigated. Consistent and careful execution of these protocols will yield valuable data for researchers in the field of oncology and drug development.

References

BEBT-109 Application Notes and Protocols for Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BEBT-109 is a potent and selective pan-mutant inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant anti-tumor activity in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations.[1][2] As an irreversible tyrosine kinase inhibitor (TKI), this compound covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[1] Preclinical studies have shown that oral administration of this compound leads to tumor regression in xenograft models of NSCLC with EGFR exon 20 insertions, as well as in models with other common EGFR mutations like those found in PC-9, HCC827, and H1975 cell lines.[1][2] These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to evaluate its in vivo efficacy.

Quantitative Data Summary

The following tables summarize the recommended dosage and observed anti-tumor efficacy of this compound in various NSCLC xenograft mouse models.

Table 1: Recommended this compound Dosage in Xenograft Mouse Models

| Xenograft Model (Cell Line) | EGFR Mutation Status | Dosage Range (mg/kg) | Administration Route | Dosing Frequency |

| H1975 | L858R, T790M | 7.5 - 60 | Oral | Once Daily |

| HCC827 | delE746_A750 | 60 | Oral | Once Daily |

| PC-9 | delE746_A750 | 60 | Oral | Once Daily |

Table 2: Summary of In Vivo Efficacy of this compound

| Xenograft Model | This compound Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) | Notes |

| H1975 | 7.5 | 4 weeks | Dose-dependent | Modest body weight loss observed. |

| H1975 | 15 | 4 weeks | Dose-dependent | Modest body weight loss observed. |

| H1975 | 30 | 4 weeks | Significant | Induced complete tumor regression. |

| H1975 | 60 | 4 weeks | Significant | Induced complete tumor regression. |

| HCC827 | 60 | 4 weeks | Significant | Induced complete tumor regression. |

| PC-9 | 60 | 4 weeks | Significant | Induced complete tumor regression. |

Signaling Pathway